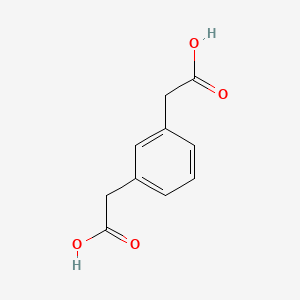
m-Phenylenediacetic acid
Overview
Description
M-Phenylenediacetic acid is a bioactive chemical . It is also known as 1,4-benzenediacetic acid . It is a building block and has been used in the synthesis of metal-ligand coordination polymers .
Synthesis Analysis
A novel coordination polymer [Pb(1,4-phda)] n (1) has been hydrothermally synthesized through the reaction of 1,4-phenylenediacetic acid (1,4-H 2 phda) with divalent lead salt . Another complex, namely [Cd (PDA) (H 2 O) 2] (PDA = 1,4-phenylenediacetate), has been synthesized under mild condition .Molecular Structure Analysis
The molecular formula of m-Phenylenediacetic acid is C10H10O4 . The molecular weight is 194.184 . The structure of the complex [Cd (PDA) (H 2 O) 2] features a 3D pillar-layered coordination framework constructed from two-dimensional (2D) Cadmium-carboxylate layers and Cd (PDA) pillars via hydrogen bonds .Chemical Reactions Analysis
The series of isostructural lanthanide coordination polymers with the empirical formula [Ln2(PDA)3(H2O)]·2H2O, where PDA = 1,4-phenylenediacetate anion = [C8H8(COO)2]2−; Ln = La-Lu(III), and Y(III) were produced in the reaction of LnCl3·nH2O with ammonium salt of 1,4-phenylenediacetic acid in water solution .Physical And Chemical Properties Analysis
M-Phenylenediacetic acid is a crystalline solid . It is soluble in DMF at 5 mg/ml and in Ethanol at 30 mg/ml . The compound is stable under 88 °C .Scientific Research Applications
Coordination Polymers and Solid State Structures
m-Phenylenediacetic acid is utilized in the synthesis of coordination polymers with zinc(II) and cadmium(II) salts, highlighting its role in forming one-dimensional to three-dimensional structures with potential applications in materials science. The structural versatility is attributed to the ligand's ability to form complex frameworks, which are explored for their thermal stabilities and luminescent properties (Güneş Günay Sezer et al., 2017).
Polymer Degradation Studies
The compound is also significant in the study of polybenzimidazoles degradation, where m-Phenylenediacetic acid-based polymers show specific thermal decomposition patterns. This research is crucial for understanding the thermal stability and degradation mechanisms of polymers with applications in various industries (Y. Tsur et al., 1974).
Metal Complexes and DNA Binding
Studies on metal complexes involving m-Phenylenediacetic acid explore its binding selectivity and nucleolytic properties when interacting with DNA. This research provides insights into the potential applications of these complexes in medicine and biochemistry, particularly concerning their interaction with genetic materials (Hoi-Ling Seng et al., 2008).
Coordination Networks and Structure-Directing Counterions
Research on uranyl-phenylenediacetate assemblies demonstrates the structural directing roles of ligand isomers and counterions in forming coordination networks. These studies contribute to the understanding of complex formation mechanisms and have implications for materials chemistry and nanotechnology (P. Thuéry et al., 2019).
Conformation Control in Coordination Complexes
Another aspect of m-Phenylenediacetic acid's application is observed in the conformation control of coordination complexes. This research highlights how ligand rigidity influences the structure of coordination networks, paving the way for designing materials with specific properties (Tianfu Liu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-[3-(carboxymethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)5-7-2-1-3-8(4-7)6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYYIJNDPMFMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173527 | |
| Record name | Acetic acid, 2,2'-(m-phenylene)di- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Phenylenediacetic acid | |
CAS RN |
19806-17-8 | |
| Record name | 1,3-Benzenediacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19806-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Phenylenediacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019806178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Benzenediacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2,2'-(m-phenylene)di- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-phenylenediacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-PHENYLENEDIACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQX9GRV3OO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

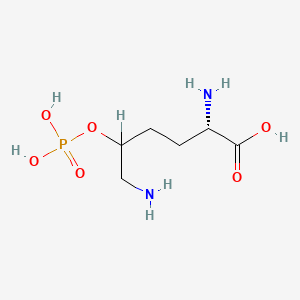
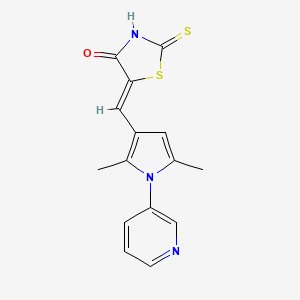
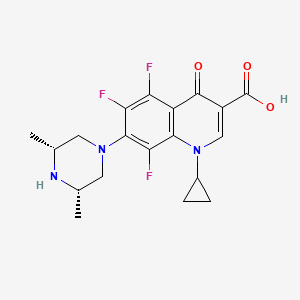
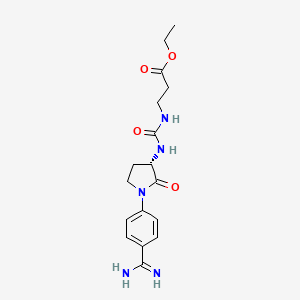
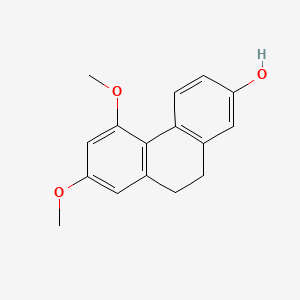
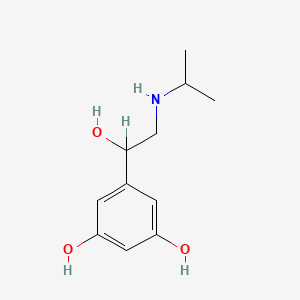
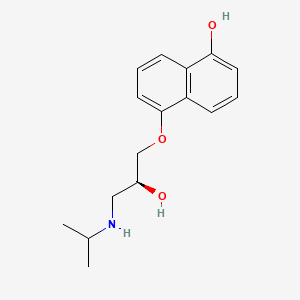
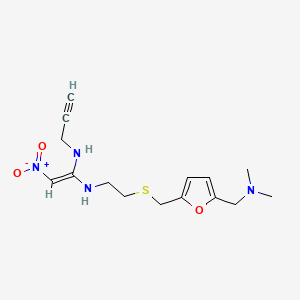
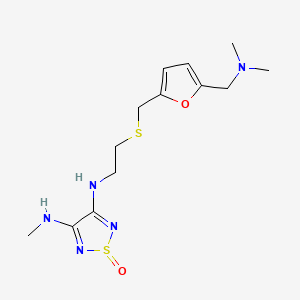

![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)
![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)
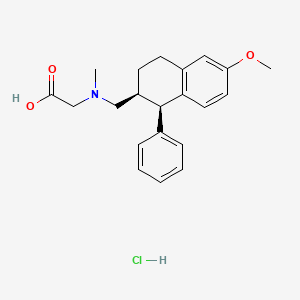
![(3S)-3,4-Propano-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5(4H)-one](/img/structure/B1677471.png)